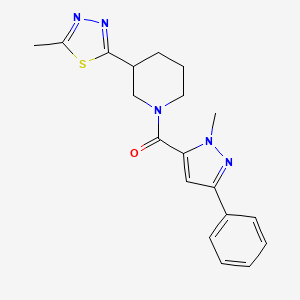

![molecular formula C21H14F3N3O2 B6587432 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1219914-81-4](/img/structure/B6587432.png)

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea” is a complex organic compound. It contains a benzoxazole ring, which is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The molecular structure of benzoxazole consists of a benzene ring fused with an oxazole ring . The benzoxazole ring is planar, which contributes to its aromaticity and stability .Chemical Reactions Analysis

Benzoxazole has reactive sites which allow for functionalization . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

Benzoxazole is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for imaging. This compound has been shown to be highly fluorescent, with a maximum emission wavelength of 522 nm. In addition, this compound has also been studied for its potential as an inhibitor of certain enzyme activities, such as the enzyme tyrosinase. Furthermore, this compound has also been studied for its potential use in drug delivery and as an antioxidant.

Wirkmechanismus

The mechanism of action of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzyme activities by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. In addition, this compound has also been shown to act as an antioxidant by scavenging reactive oxygen species.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound is capable of inhibiting the enzyme tyrosinase, which is involved in the production of melanin. In addition, this compound has also been shown to act as an antioxidant, scavenging reactive oxygen species and thus protecting cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several advantages for use in laboratory experiments. One of the main advantages of this compound is its high fluorescent properties, which make it an ideal fluorescent probe for imaging. In addition, this compound is also relatively easy to synthesize and is stable in a variety of solvents, making it suitable for use in a variety of applications. However, this compound also has some limitations. For example, this compound is not soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

There are several potential future directions for the study of 1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea. One potential direction is to further investigate the mechanism of action of this compound and its potential applications in drug delivery and as an antioxidant. In addition, further research could be conducted to explore the potential of this compound as a fluorescent probe for imaging. Furthermore, this compound could also be studied for its potential use in the development of new drugs and therapeutics. Finally, further research could also be conducted to investigate the potential of this compound in other areas, such as its use as a catalyst or a fluorescent marker for biosensing.

Synthesemethoden

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can be synthesized through a variety of methods, including the one-pot synthesis method. This method involves the reaction of 1,3-benzoxazol-2-yl phenyl carbamate with 2-(trifluoromethyl)phenyl isocyanate in the presence of a base. The reaction is conducted in a polar aprotic solvent, such as acetonitrile, at a temperature of 70-80°C. The reaction is generally complete within 1-2 hours, and the resulting product is a white solid.

Eigenschaften

IUPAC Name |

1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O2/c22-21(23,24)15-8-1-2-9-16(15)27-20(28)25-14-7-5-6-13(12-14)19-26-17-10-3-4-11-18(17)29-19/h1-12H,(H2,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGAVWYZYQWFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}benzoate](/img/structure/B6587361.png)

![1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6587369.png)

![2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6587395.png)

![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)

![4-fluoro-N-methyl-N-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}benzene-1-sulfonamide](/img/structure/B6587408.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6587410.png)

![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)

![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)

![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)

![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)

![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)